molecular formula C17H20N2OS2 B3881599 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile

5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile

Cat. No. B3881599
M. Wt: 332.5 g/mol
InChI Key: NYZDXBNEGDKVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been used in various studies to explore its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in the progression of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile in lab experiments is its unique chemical properties. This compound has been shown to have a wide range of biological activities, making it a valuable tool for studying various diseases and biological processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research involving 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile. Some potential areas of study include exploring the compound's potential use as an anticancer agent, investigating its effects on the immune system, and exploring its potential use in the treatment of inflammatory diseases.
In conclusion, 5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile is a unique chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biological activities and has been shown to have several potential applications in the field of medicine. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

properties

IUPAC Name

5-acetyl-2-butylsulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-5-8-22-17-13(10-18)16(14-7-6-9-21-14)15(12(3)20)11(2)19-17/h6-7,9,16,19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZDXBNEGDKVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
5-acetyl-2-(butylthio)-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile

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